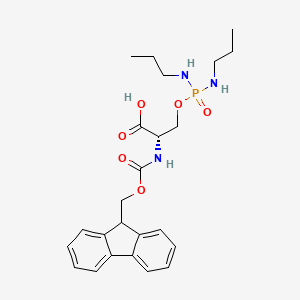

Fmoc-Ser(PO(NHPr)2)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H32N3O6P |

|---|---|

Molecular Weight |

489.5 g/mol |

IUPAC Name |

(2S)-3-[bis(propylamino)phosphoryloxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C24H32N3O6P/c1-3-13-25-34(31,26-14-4-2)33-16-22(23(28)29)27-24(30)32-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,21-22H,3-4,13-16H2,1-2H3,(H,27,30)(H,28,29)(H2,25,26,31)/t22-/m0/s1 |

InChI Key |

USPCXPRZWZJDNX-QFIPXVFZSA-N |

Isomeric SMILES |

CCCNP(=O)(NCCC)OC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CCCNP(=O)(NCCC)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Fmoc-Ser(PO(NHPr)2)-OH: A Key Building Block for Phosphopeptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ser(PO(NHPr)2)-OH is a protected amino acid derivative crucial for the synthesis of phosphopeptides, which are vital tools in studying cellular signaling, developing kinase inhibitors, and creating new therapeutic agents. This technical guide provides an in-depth overview of its chemical properties, advantages in solid-phase peptide synthesis (SPPS), and protocols for its application.

Core Concepts and Advantages

This compound is an N-α-Fmoc-protected L-serine derivative where the side-chain hydroxyl group is phosphorylated and further protected by two n-propylamine groups, forming a phosphodiamidate. This unique protection strategy offers significant advantages over traditional monobenzyl-protected phosphoserine derivatives, such as Fmoc-Ser(PO(OBzl)OH)-OH.

The primary benefit lies in the absence of a residual acidic proton on the phosphate (B84403) group. In monobenzyl-protected analogues, this acidic proton can lead to several undesirable side reactions during Fmoc-SPPS, including:

-

β-elimination: The acidic proton can facilitate the elimination of the phosphate group, especially during the basic conditions of Fmoc deprotection with piperidine (B6355638).

-

Premature cleavage: On acid-sensitive resins, the acidic phosphate can promote premature cleavage of the growing peptide chain.

-

Salt formation: The phosphate group can form salts with the piperidine used for Fmoc deprotection, which can then react with activated amino acids during the coupling step, reducing coupling efficiency.

By employing the di(n-propyl)phosphonamidate protection, this compound circumvents these issues, leading to cleaner synthesis and higher yields of the target phosphopeptide. The dipropylamino protecting groups are conveniently removed during the final trifluoroacetic acid (TFA) cleavage and deprotection step.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C24H32N3O6P | [1] |

| Molecular Weight | 489.50 g/mol | [1] |

| CAS Number | 216061-08-4 | [1] |

| Appearance | Solid | |

| Purity | ≥95% or ≥98% (depending on supplier) | [1] |

| Storage Temperature | -20°C |

Experimental Protocols

The following section details the recommended procedures for the use of this compound in Fmoc-based solid-phase peptide synthesis.

General Fmoc-SPPS Workflow

The synthesis of phosphopeptides using this compound follows the standard Fmoc-SPPS cycle. A generalized workflow is depicted below.

Detailed Protocol for Incorporation of this compound

Materials:

-

This compound

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang)

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagents (e.g., HBTU/HOBt/DIPEA or HATU/DIPEA)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT))

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.

-

Repeat the treatment with fresh piperidine solution for another 5-10 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling of this compound:

-

Dissolve this compound (2-4 equivalents relative to resin loading) in DMF.

-

Add the coupling reagents. A common and effective combination is HBTU (2-4 eq.), HOBt (2-4 eq.), and DIPEA (4-8 eq.). Alternatively, HATU (2-4 eq.) with DIPEA (4-8 eq.) can be used.

-

Pre-activate the amino acid by stirring the mixture for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative ninhydrin (B49086) test.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A standard cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v). If the peptide contains tryptophan, consider using TFA/EDT/TIS/Water (94:2.5:1:2.5, v/v/v/v).

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the side-chain protecting groups, including the dipropylamino groups from the phosphoserine residue.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

Applications in Research and Drug Development

Phosphopeptides synthesized using this compound are instrumental in various fields of biomedical research.

Kinase-Substrate Interaction Studies

Protein kinases play a central role in signal transduction by phosphorylating specific substrate proteins. Synthetic phosphopeptides are invaluable for:

-

Identifying kinase substrates: Libraries of potential substrate peptides can be synthesized to screen for kinase activity.

-

Characterizing kinase specificity: By systematically varying the amino acid sequence surrounding the phosphoserine, the consensus sequence for a particular kinase can be determined.

-

Developing kinase inhibitors: Phosphopeptide analogs can be designed to bind to the active site of a kinase and inhibit its function.

The following diagram illustrates a typical experimental workflow for identifying a kinase substrate using a synthetic phosphopeptide.

Elucidating Signaling Pathways

Phosphorylation events are key steps in many signal transduction pathways. Synthetic phosphopeptides can be used to:

-

Probe protein-protein interactions: Many signaling proteins contain domains (e.g., SH2 domains) that specifically recognize and bind to phosphopeptides. Synthetic phosphopeptides can be used in pull-down assays or surface plasmon resonance (SPR) to identify and characterize these interactions.

-

Modulate signaling pathways: By introducing synthetic phosphopeptides into cells, specific protein-protein interactions can be competitively inhibited, allowing for the study of their downstream effects.

The diagram below illustrates the role of a phosphopeptide in a simplified signaling cascade.

References

An In-depth Technical Guide to Fmoc-Ser(PO(NHPr)2)-OH: A Fully Protected Phosphoserine Building Block for Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of Fmoc-Ser(PO(NHPr)2)-OH, a key reagent for the synthesis of phosphopeptides. We will delve into its chemical structure, its advantages in Solid-Phase Peptide Synthesis (SPPS), and provide detailed experimental protocols for its use.

Introduction: The Significance of Phosphorylation and Phosphopeptide Synthesis

Protein phosphorylation is a ubiquitous post-translational modification that plays a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The study of these processes often necessitates the use of synthetic phosphopeptides, which serve as vital tools for investigating protein kinase and phosphatase activity, elucidating signaling pathways, and developing novel therapeutic agents.

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for preparing synthetic peptides. However, the incorporation of phosphoserine (pSer) residues presents unique challenges due to the lability of the phosphate (B84403) group under the basic conditions required for Fmoc deprotection. To address this, various protecting group strategies have been developed. This compound emerges as a superior building block due to the complete protection of the phosphate moiety as a di-n-propylphosphoramidate. This strategy effectively shields the phosphate group from side reactions throughout the peptide chain elongation process.

Chemical Structure and Properties of this compound

This compound, systematically named N-α-(9-Fluorenylmethoxycarbonyl)-O-(bis(n-propylamino)phosphoryl)-L-serine, is a serine derivative where the side-chain hydroxyl group is modified with a di-n-propylphosphoramidate group.

Chemical Structure:

The key feature of this molecule is the fully substituted phosphate group, which imparts several advantageous properties for SPPS.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Chemical Formula | C24H32N3O6P | [1] |

| Molecular Weight | 489.50 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity (Typical) | ≥95% | [1] |

| Storage Temperature | -20°C | [1] |

| CAS Number | 216061-08-4 | [1] |

Advantages in Solid-Phase Peptide Synthesis

The use of this compound offers significant advantages over traditional phosphoserine building blocks, such as those with mono-protected phosphate groups (e.g., Fmoc-Ser(PO(OBzl)OH)-OH).

-

Prevention of Side Reactions: The fully protected phosphodiamidate is stable to the basic conditions (typically piperidine (B6355638) in DMF) used for Fmoc-group removal, thus preventing β-elimination of the phosphate group, a common side reaction with mono-protected phosphoserine derivatives.

-

Improved Solubility: The organic protecting groups on the phosphate can enhance the solubility of the amino acid derivative in the organic solvents used in SPPS.

-

Compatibility with Standard Protocols: this compound is compatible with standard coupling reagents and cleavage conditions used in Fmoc-SPPS. The di-n-propylamino protecting groups are readily removed during the final trifluoroacetic acid (TFA) cleavage step.

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-SPPS.

General Workflow for Fmoc-SPPS

The synthesis of a phosphopeptide using this compound follows the standard iterative cycle of Fmoc-SPPS.

General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for Incorporation of this compound

This protocol outlines the key steps for coupling this compound and the subsequent cleavage and deprotection.

Materials:

-

This compound

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Scavengers: e.g., Triisopropylsilane (TIS), Water, Dithiothreitol (DTT)

-

Diethyl ether, cold

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the Fmoc deprotection byproducts.

-

Coupling of this compound:

-

Pre-activate a solution of this compound (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

-

Add DIPEA (6-10 eq.) to the activation mixture and immediately add it to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

-

-

Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

-

Chain Elongation: Continue with the standard Fmoc-SPPS cycle (deprotection, washing, coupling, washing) for the subsequent amino acids in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final Fmoc deprotection and washing, dry the resin.

-

Prepare a cleavage cocktail. A standard and effective cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5, v/v/w/v/v).

-

Treat the resin with the cleavage cocktail for 2-4 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups, including the di-n-propylamino groups from the phosphate.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final phosphopeptide by mass spectrometry.

-

Logical Relationship of Protecting Groups in Fmoc-SPPS

The success of Fmoc-SPPS relies on an orthogonal protecting group strategy, where different classes of protecting groups are removed under distinct chemical conditions.

References

A Technical Guide to Fmoc-Ser(PO(NHPr)₂) -OH (CAS 216061-08-4) for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Fmoc-Ser(PO(NHPr)₂)-OH, a key building block for the synthesis of phosphoserine-containing peptides. This document outlines its chemical and physical properties, a detailed experimental protocol for its use in solid-phase peptide synthesis (SPPS), and a comparative analysis of its advantages over traditional phosphoserine derivatives.

Core Compound Data

Fmoc-Ser(PO(NHPr)₂)-OH is a serine derivative where the side-chain hydroxyl group is protected by a di-propyl phosphodiamidate and the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This strategic protection scheme offers significant advantages in Fmoc-based solid-phase peptide synthesis (SPPS), particularly in preventing side reactions commonly associated with more traditional phosphoserine reagents.

| Property | Value |

| CAS Number | 216061-08-4 |

| Molecular Formula | C₂₄H₃₂N₃O₆P |

| Molecular Weight | 489.50 g/mol |

| Appearance | Solid |

| Purity | ≥95% to ≥98% (vendor dependent) |

| Storage Temperature | -20°C |

| Synonyms | N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-(bis(propylamino)phosphoryl)-L-serine, Fmoc-Ser(PO(NH-CH₂-CH₂-CH₃)₂)-OH |

The Advantage of Phosphodiamidate Protection in SPPS

The synthesis of phosphopeptides is crucial for studying a vast array of cellular signaling pathways. However, the incorporation of phosphoserine using traditional building blocks like Fmoc-Ser(PO(OBzl)OH)-OH is often plagued by side reactions. The acidic proton on the monobenzyl-protected phosphate (B84403) can lead to β-elimination during the basic conditions of Fmoc deprotection (typically with piperidine), resulting in the formation of dehydroalanine. Furthermore, the acidic phosphate can cause premature cleavage of the peptide from acid-labile resins and can form salts with piperidine (B6355638), which interferes with subsequent coupling reactions.[1]

Fmoc-Ser(PO(NHPr)₂) -OH overcomes these challenges by having a fully protected phosphate group in the form of a phosphodiamidate. This neutral protecting group lacks the acidic proton, thereby preventing β-elimination and other deleterious side reactions. The di-propyl phosphodiamidate protecting groups are stable throughout the SPPS cycles and are readily removed during the final trifluoroacetic acid (TFA) cleavage step.

Experimental Protocol: Incorporation of Fmoc-Ser(PO(NHPr)₂)-OH via Microwave-Assisted SPPS

This protocol describes a general procedure for the incorporation of Fmoc-Ser(PO(NHPr)₂)-OH into a peptide sequence using an automated microwave peptide synthesizer. The conditions are based on standard Fmoc/tBu chemistry.

Materials:

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-Ser(PO(NHPr)₂) -OH

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

Diisopropylcarbodiimide (DIC)

-

Oxyma Pure (or HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. In a microwave synthesizer, this is typically performed at an elevated temperature (e.g., 75°C) for a short duration (e.g., 3 minutes).

-

Washing: Thoroughly wash the resin with DMF to remove piperidine and the Fmoc deprotection byproducts.

-

Coupling of Fmoc-Ser(PO(NHPr)₂)-OH:

-

Pre-activate a solution of Fmoc-Ser(PO(NHPr)₂) -OH (3-5 equivalents relative to resin loading), DIC (3-5 equivalents), and Oxyma Pure (3-5 equivalents) in DMF for a few minutes.

-

Add the activated amino acid solution to the resin.

-

Perform the coupling reaction in the microwave synthesizer at an elevated temperature (e.g., 75-90°C) for 5-10 minutes. Due to the bulk of the protected amino acid, a longer coupling time or a double coupling may be beneficial.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

-

Final Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

-

Cleavage and Global Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).

-

Add the cleavage cocktail to the dried resin and react for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the di-propyl phosphodiamidate.

-

Filter the resin and collect the TFA solution containing the peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final phosphopeptide by mass spectrometry.

-

Applications in Research and Drug Development

The synthesis of high-purity phosphopeptides is essential for:

-

Studying Kinase and Phosphatase Activity: Phosphopeptides serve as substrates and inhibitors for studying the kinetics and specificity of these critical enzymes.

-

Antibody Production: Synthetic phosphopeptides are used as antigens to generate phospho-specific antibodies, which are invaluable tools for tracking protein phosphorylation in cells and tissues.

-

Investigating Protein-Protein Interactions: Many signaling pathways are mediated by domains (e.g., SH2 domains) that recognize and bind to specific phosphomotifs. Synthetic phosphopeptides are used in binding assays to characterize these interactions.

-

Drug Discovery: Phosphopeptides can act as leads for the development of drugs that modulate signaling pathways implicated in diseases such as cancer and inflammatory disorders.

The use of Fmoc-Ser(PO(NHPr)₂)-OH facilitates the reliable and efficient synthesis of these critical research tools, thereby accelerating progress in our understanding of cellular biology and the development of new therapeutics.

References

Fmoc-Ser(PO(NHPr)2)-OH molecular weight

An in-depth analysis of the molecular weight of Fmoc-Ser(PO(NHPr)2)-OH, a notable compound in biochemical research and pharmaceutical development, is presented in this technical guide. The precise determination of its molecular weight is fundamental for a range of applications, including stoichiometry in chemical reactions, mass spectrometry analysis, and the formulation of drug products. This document provides a detailed breakdown of the molecular weight calculation, adhering to a systematic and clear protocol.

Molecular Composition and Formula

This compound is a derivative of the amino acid serine. The 'Fmoc' group (9-fluorenylmethyloxycarbonyl) is a common protecting group in solid-phase peptide synthesis. The serine side chain is modified with a phosphoramidate (B1195095) group, specifically bis(propylamino)phosphate. The chemical structure of this compound determines its molecular formula.

The established molecular formula for this compound is C₂₄H₃₂N₃O₆P . This formula indicates that each molecule is composed of:

-

24 Carbon (C) atoms

-

32 Hydrogen (H) atoms

-

3 Nitrogen (N) atoms

-

6 Oxygen (O) atoms

-

1 Phosphorus (P) atom

Methodology for Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The protocol for this calculation involves the following steps:

-

Identification of the Molecular Formula : The correct molecular formula of the compound is first established. For the subject compound, this is C₂₄H₃₂N₃O₆P.

-

Determination of Atomic Weights : The standard atomic weight of each element in the formula is obtained from the periodic table. These weights are typically expressed in atomic mass units (amu) or Daltons (Da).

-

Calculation of Elemental Contribution : The number of atoms of each element is multiplied by its respective atomic weight to determine the total mass contribution of that element to the molecule.

-

Summation : The mass contributions of all elements are summed to yield the final molecular weight of the compound.

Data Presentation: Molecular Weight Calculation

The following table provides a comprehensive breakdown of the molecular weight calculation for this compound, based on its molecular formula C₂₄H₃₂N₃O₆P.

| Element | Symbol | Quantity of Atoms | Atomic Weight (Da) | Subtotal (Da) |

| Carbon | C | 24 | 12.011 | 288.264 |

| Hydrogen | H | 32 | 1.008 | 32.256 |

| Nitrogen | N | 3 | 14.007 | 42.021 |

| Oxygen | O | 6 | 15.999 | 95.994 |

| Phosphorus | P | 1 | 30.974 | 30.974 |

| Total | 489.509 |

The calculated molecular weight of this compound is 489.51 Da .

Visualization of Molecular Composition

The following diagram illustrates the hierarchical relationship between the constituent elements and the final calculated molecular weight of the compound.

Caption: Hierarchical calculation of the molecular weight of this compound.

An In-depth Technical Guide to Fmoc-Ser(PO(NHPr)₂)-OH for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the properties and applications of N-α-Fmoc-O-[bis(propylamino)phosphoryl]-L-serine, herein referred to as Fmoc-Ser(PO(NHPr)₂)-OH. This phosphoserine derivative is a critical building block for the synthesis of phosphopeptides, which are essential tools in studying cellular signaling, developing new therapeutics, and advancing our understanding of numerous biological processes.

Core Properties

Fmoc-Ser(PO(NHPr)₂) -OH is a white to off-white solid, valued in solid-phase peptide synthesis (SPPS) for its fully protected phosphate (B84403) group. This unique feature circumvents common side reactions associated with more traditional phosphoserine reagents.[1]

| Property | Value | Reference(s) |

| Chemical Formula | C₂₄H₃₂N₃O₆P | [1] |

| Molecular Weight | 489.50 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥95% | [1] |

| Storage Temperature | -20°C | [1] |

| Primary Application | Fmoc Solid-Phase Peptide Synthesis (SPPS) | [1] |

| Key Advantage | Fully protected phosphate group as a phosphodiamidate | [1] |

Advantages in Peptide Synthesis

The di-propyl phosphodiamidate protection of the serine phosphate group offers significant advantages over the more conventional monobenzyl-protected phosphoserine derivatives. The absence of a residual acidic proton on the phosphate group prevents premature cleavage of the growing peptide chain from acid-labile resins.[1] Furthermore, it eliminates the formation of piperidine (B6355638) salts during the Fmoc deprotection step, which can otherwise consume valuable coupling reagents and reduce synthetic efficiency.[1]

Experimental Protocol: Incorporation into Peptides via Fmoc-SPPS

The following is a generalized protocol for the incorporation of Fmoc-Ser(PO(NHPr)₂)-OH into a peptide sequence using manual or automated Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-Ser(PO(NHPr)₂)-OH

-

High-quality peptide synthesis grade N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

Appropriate resin for peptide synthesis (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)

-

Other Fmoc-protected amino acids

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Coupling of Fmoc-Ser(PO(NHPr)₂)-OH:

-

Dissolve Fmoc-Ser(PO(NHPr)₂)-OH (typically 2-4 equivalents relative to the resin loading) and a suitable coupling agent (e.g., HBTU, HATU) in DMF.

-

Add a base such as DIPEA (2-4 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.

-

-

Washing: After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Treat the resin with a freshly prepared cleavage cocktail. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v). The di-propyl phosphodiamidate group is reported to be cleaved during the standard TFA treatment.[1]

-

The cleavage reaction is typically carried out for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final phosphopeptide by mass spectrometry.

-

Experimental Workflow Visualization

The following diagram illustrates the key stages in the solid-phase synthesis of a phosphopeptide using Fmoc-Ser(PO(NHPr)₂)-OH.

Caption: Workflow for Fmoc-Solid Phase Peptide Synthesis using Fmoc-Ser(PO(NHPr)₂)-OH.

Signaling Pathways

Currently, there is no specific signaling pathway directly attributed to Fmoc-Ser(PO(NHPr)₂)-OH itself, as it is a protected amino acid derivative used for chemical synthesis. The resulting phosphopeptides, however, are designed to mimic or inhibit components of various signaling pathways regulated by protein phosphorylation, such as the MAPK/ERK pathway, PI3K/Akt pathway, or pathways involving receptor tyrosine kinases. The use of this reagent enables the synthesis of precise tools to investigate these critical cellular communication networks.

References

In-Depth Technical Guide: Fmoc-Ser(PO(NHPr)2)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Ser(PO(NHPr)2)-OH, a key building block in phosphopeptide synthesis. The document details its properties, solubility characteristics, and its application in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

This compound, with the chemical name (2S)-3-[bis(propylamino)phosphoryloxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is a serine derivative where the hydroxyl group is protected with a di(propylamino)phosphoryl group and the alpha-amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This strategic protection makes it a valuable reagent for the introduction of phosphoserine residues into synthetic peptides.

| Property | Value |

| Molecular Formula | C24H32N3O6P |

| Molecular Weight | 489.50 g/mol |

| Appearance | White to off-white solid |

| Storage | Recommended storage at -20°C for long-term stability |

Solubility Profile

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on information from chemical suppliers and the nature of similar compounds, a qualitative solubility profile can be summarized. The compound is generally soluble in polar aprotic organic solvents commonly used in peptide synthesis.

| Solvent | Solubility | Notes |

| Dimethylformamide (DMF) | Soluble | Commonly used as a solvent in solid-phase peptide synthesis. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent capable of dissolving many organic compounds. |

| Ethanol | Sparingly Soluble | May require heating or ultrasonication to achieve dissolution. |

| Water | Insoluble | The hydrophobic Fmoc group and propyl chains significantly limit water solubility. |

Experimental Protocols

General Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of a compound like this compound in a given solvent.

Materials:

-

This compound

-

Selected solvent (e.g., DMF, DMSO)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or HPLC system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Tightly cap the vial and vortex vigorously for 2-3 minutes.

-

Allow the suspension to equilibrate at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours), with intermittent shaking to ensure saturation.

-

-

Separation of Undissolved Solute:

-

Centrifuge the saturated solution at high speed to pellet the undissolved solid.

-

-

Quantification of Dissolved Solute:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved this compound using a validated analytical technique such as UV-Vis spectrophotometry (measuring the absorbance of the Fmoc group) or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Caption: Experimental workflow for determining the solubility of this compound.

General Protocol for Incorporation into a Peptide Sequence via Fmoc SPPS

This protocol describes the general steps for incorporating this compound into a peptide chain using manual or automated solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acid resin (e.g., Fmoc-Rink Amide resin)

-

This compound

-

Other required Fmoc-protected amino acids

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Isopropanol

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes, drain.

-

Repeat the treatment for 15-20 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF, DCM, and DMF.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate this compound (e.g., 3-5 equivalents relative to resin loading) with coupling reagents (e.g., HBTU/HOBt) and a base (e.g., DIEA) in DMF for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored by a Kaiser test.

-

-

Washing: Wash the resin extensively with DMF, DCM, and DMF to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups, including the di(propylamino)phosphoryl group.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude phosphopeptide.

-

Caption: The cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathways and Applications

This compound is not directly involved in signaling pathways. Instead, it is a critical tool for the chemical synthesis of phosphopeptides. These synthetic phosphopeptides are indispensable for studying a wide array of biological processes regulated by protein phosphorylation.

Applications of Synthetic Phosphopeptides:

-

Kinase and Phosphatase Research: Synthetic phosphopeptides serve as substrates and inhibitors for kinases and phosphatases, enabling the characterization of their activity and specificity.

-

Antibody Production: They are used as antigens to generate phosphorylation site-specific antibodies, which are crucial tools for detecting and quantifying phosphorylated proteins in complex biological samples.

-

Drug Discovery: Synthetic phosphopeptides are utilized in high-throughput screening assays to identify modulators of kinase and phosphatase activity.

-

Structural Biology: They are incorporated into larger protein constructs for structural studies (e.g., X-ray crystallography, NMR) to understand the structural consequences of phosphorylation.

Caption: Role of this compound in enabling research into signaling pathways.

A Technical Guide to Phosphodiamidate Protecting Groups in Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Phosphodiamidate moieties have emerged as a cornerstone in modern medicinal chemistry and oligonucleotide synthesis. Their unique properties allow them to function as highly effective protecting groups and as versatile prodrug motifs, capable of masking the charge of phosphate (B84403) groups to enhance cellular uptake and stability. This technical guide provides a comprehensive literature review of phosphodiamidate protecting groups, detailing their synthesis, stability, and deprotection mechanisms, with a focus on their application in the development of antisense therapies and antiviral or anticancer agents.

Core Concepts: Synthesis and Application

Phosphodiamidates are derivatives of phosphoric acid where two of the hydroxyl groups are replaced by amino groups. Their utility stems from the ability to modulate the properties of the parent molecule, particularly in two key areas:

-

Oligonucleotide Synthesis: In the synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs), a class of antisense therapeutics, the phosphodiamidate linkage provides a neutral backbone.[1] This neutrality, compared to the charged phosphodiester backbone of natural DNA/RNA, enhances binding affinity to target mRNA and confers significant resistance to nuclease degradation.[2]

-

Prodrug Development: The "ProTide" approach utilizes phosphoramidates (a closely related structure) to deliver nucleoside monophosphates into cells, bypassing the often inefficient initial phosphorylation step required for the activation of many antiviral and anticancer nucleoside analogs.[3] Symmetrical phosphorodiamidates offer an advantage by having an achiral phosphorus center, which avoids the formation of diastereomeric mixtures that can complicate development.[4]

The synthesis of molecules containing phosphodiamidate linkages, especially PMOs, is most commonly achieved via solid-phase synthesis using phosphoramidite (B1245037) chemistry.[5] This method involves a cyclical process to sequentially add monomer units to a growing chain attached to a solid support.

Workflow for Solid-Phase Synthesis of PMOs

The solid-phase synthesis of PMOs is a well-established, cyclical process that can be automated.[2][6] The cycle generally consists of four key steps: deblocking, coupling, oxidation, and optional capping. This process is repeated until the desired oligomer sequence is assembled.

References

- 1. Scholars@Duke publication: Neutrally charged phosphorodiamidate morpholino antisense oligomers: uptake, efficacy and pharmacokinetics. [scholars.duke.edu]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Solid-Phase Synthesis of Peptides Containing Fmoc-Ser(PO(NHPr)₂)-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phosphorylation is a critical post-translational modification that governs a vast array of cellular signaling pathways. The study of these pathways often requires synthetic peptides containing stable mimics of phosphorylated amino acids. Fmoc-Ser(PO(NHPr)₂)-OH is a protected amino acid building block used in Solid-Phase Peptide Synthesis (SPPS) to incorporate a non-hydrolyzable phosphoserine analog into peptide sequences. The N,N'-di-n-propylphosphorodiamidate moiety provides resistance to phosphatases, making the resulting peptides valuable tools for biochemical and pharmacological studies.

This document provides a detailed protocol for the incorporation of this sterically hindered amino acid into a peptide sequence using standard Fmoc/tBu chemistry. The challenges associated with this building block, primarily due to its steric bulk, require optimized coupling conditions.

Experimental Protocols

The following protocol outlines the manual synthesis of a peptide containing the Ser(PO(NHPr)₂) residue on a 0.1 mmol scale. The general process begins with the attachment of the first amino acid to the resin, followed by iterative cycles of deprotection and coupling until the desired sequence is assembled.[1]

1. Resin Preparation and Swelling:

-

Place the appropriate amount of resin (e.g., 200 mg of Rink Amide resin, 0.5 mmol/g substitution) into a fritted peptide synthesis vessel.

-

Wash the resin with Dimethylformamide (DMF) (3 x 5 mL).

-

Swell the resin in 5 mL of DMF for at least 1 hour at room temperature with gentle agitation.[2] After swelling, drain the DMF.

2. N-terminal Fmoc Deprotection:

-

Add 5 mL of 20% (v/v) piperidine (B6355638) in DMF to the resin.

-

Agitate the mixture at room temperature for 3 minutes. Drain the solution.

-

Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

3. Coupling of Fmoc-Ser(PO(NHPr)₂)-OH: This step is critical due to the steric hindrance of the phosphorodiamidate side chain, which can lead to slow and incomplete coupling reactions.[3]

-

Activation Solution: In a separate vial, dissolve Fmoc-Ser(PO(NHPr)₂)-OH (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in 4 mL of DMF.

-

Add N,N-Diisopropylethylamine (DIEA) (8 equivalents, 0.8 mmol) to the activation solution and vortex briefly.

-

Coupling Reaction: Immediately add the activation solution to the deprotected resin.

-

Agitate the reaction vessel at room temperature for 2 to 4 hours. The use of a powerful uronium-based coupling reagent like HATU is recommended to overcome the steric bulk.

-

Monitoring: Monitor the coupling reaction for completion using a qualitative ninhydrin (B49086) (Kaiser) test or a TNBS test. If the test is positive (indicating free amines), a second coupling may be required.

-

Washing: Once the reaction is complete (negative ninhydrin test), drain the coupling solution and wash the resin with DMF (3 x 5 mL), Dichloromethane (DCM) (3 x 5 mL), and DMF (3 x 5 mL).

4. Chain Elongation:

-

Repeat the Fmoc deprotection (Step 2) and coupling (Step 3, using the next standard Fmoc-amino acid) cycles until the full peptide sequence is assembled.

5. Final Cleavage and Side-Chain Deprotection: This step removes the peptide from the solid support and cleaves acid-labile side-chain protecting groups.[4]

-

Wash the final peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.

-

Prepare a fresh cleavage cocktail. For most sequences, a standard high-TFA cocktail is effective.[3][4] Caution: Prepare and use the cleavage cocktail in a well-ventilated fume hood.

-

Add 5 mL of the cleavage cocktail to the resin and shake at room temperature for 2-4 hours. The phosphoramidate (B1195095) bond is expected to be stable to these conditions, while standard side-chain protecting groups (e.g., Boc, tBu, Trt) are removed.

-

Filter the resin and collect the filtrate into a cold (0 °C) solution of diethyl ether (40 mL) to precipitate the crude peptide.

-

Centrifuge the ether suspension, decant the ether, and wash the peptide pellet two more times with cold diethyl ether.

-

Dry the crude peptide pellet under vacuum.

6. Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified fractions by LC-MS to confirm the identity and purity of the target peptide.

Data Presentation: Recommended Synthesis Parameters

The following table summarizes the recommended reaction conditions for the key steps in the synthesis. These parameters may require optimization based on the specific peptide sequence.

| Parameter | Fmoc Deprotection | Coupling of Fmoc-Ser(PO(NHPr)₂)-OH | Final Cleavage |

| Primary Reagent(s) | Piperidine | Fmoc-Ser(PO(NHPr)₂)-OH, HATU, DIEA | Trifluoroacetic Acid (TFA) |

| Solvent | DMF | DMF | - |

| Concentration / Equivalents | 20% (v/v) | 4 eq. Amino Acid, 3.9 eq. HATU, 8 eq. DIEA | 95% TFA, 2.5% TIS, 2.5% H₂O |

| Reaction Time | 3 + 15 minutes | 2 - 4 hours | 2 - 4 hours |

| Temperature | Room Temperature | Room Temperature | Room Temperature |

| Monitoring Method | N/A | Ninhydrin (Kaiser) or TNBS Test | N/A |

Visualizations: Workflow Diagrams

The following diagrams illustrate the experimental workflows for the synthesis protocol.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: Activation and coupling scheme for the sterically hindered amino acid.

References

Application Notes and Protocols for Automated Peptide Synthesis Using Fmoc-Ser(PO(NHPr)2)-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Fmoc-Ser(PO(NHPr)2)-OH in automated solid-phase peptide synthesis (SPPS). This phosphoserine building block offers significant advantages in the synthesis of phosphopeptides by minimizing common side reactions and improving synthetic outcomes. Detailed protocols for standard and microwave-assisted automated synthesis are provided below, along with data presentation and visual workflows to facilitate seamless integration into your research and development endeavors.

Introduction

Phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes. The chemical synthesis of phosphopeptides is an indispensable tool for studying these biological phenomena. However, the introduction of phosphoserine residues during Fmoc-based solid-phase peptide synthesis (SPPS) presents several challenges. Standard building blocks, such as Fmoc-Ser(PO(OBzl)OH)-OH, contain an acidic proton on the phosphate (B84403) group. This acidity can lead to side reactions, including premature cleavage of the peptide from acid-sensitive resins and β-elimination during piperidine-mediated Fmoc deprotection.

This compound is a phosphoserine derivative where the phosphate group is fully protected as a phosphodiamidate. This complete protection circumvents the issues associated with the acidic phosphate proton, offering a more robust and efficient alternative for the synthesis of phosphopeptides. The dipropylamino protecting groups are stable throughout the synthesis and are conveniently removed during the final trifluoroacetic acid (TFA) cleavage step.

Advantages of this compound

-

Prevents Premature Cleavage: The absence of an acidic proton on the phosphate side chain prevents the premature cleavage of the peptide from hyper-acid-labile resins like 2-chlorotrityl chloride resin.

-

Minimizes β-Elimination: The fully protected phosphate group reduces the susceptibility of the serine residue to β-elimination during the basic conditions of Fmoc deprotection.

-

Avoids Side Reactions with Piperidine (B6355638): It eliminates the formation of piperidine salts with the phosphate group, which can consume coupling reagents and reduce their effective concentration.

-

Improved Solubility: The dipropylamino groups can enhance the solubility of the protected amino acid in organic solvents used in SPPS.

Data Presentation

The following tables summarize quantitative data related to the synthesis of phosphopeptides, highlighting conditions that are favorable for the incorporation of this compound.

Table 1: Comparison of Fmoc Deprotection Conditions for Phosphoserine-Containing Peptides

| Deprotection Reagent | Concentration | Temperature | Time | Outcome | Reference |

| Piperidine | 20% in DMF | Room Temp. | 5 + 10 min | Standard condition, risk of β-elimination | |

| Piperidine | 5% in DMF | 90°C | 2 hours | Substantial β-elimination | |

| DBU | 0.5% in DMF | 90°C | 5 min | Almost complete Fmoc removal, no β-elimination observed | |

| Morpholine | 10% in DMF | 90°C | 2 hours | Incomplete Fmoc removal and β-elimination | |

| Cyclohexylamine | 50% in DCM | Room Temp. | Not specified | Reported to suppress β-elimination |

Table 2: Typical Coupling Conditions for Phosphoamino Acids in Automated SPPS

| Coupling Reagent | Activator | Base | Solvent | Method | Purity/Yield | Reference |

| HATU | - | DIEA | DMF | Standard | High Purity | |

| HBTU/TBTU | HOBt/HOAt | DIEA | DMF | Standard | Good Yield | |

| DIC | OxymaPure | DIEA | DMF | Microwave | 82% Purity |

Table 3: Overall Yield and Purity of Synthesized Phosphopeptides (Illustrative)

| Peptide Sequence | Synthesis Method | Crude Purity | Overall Yield | Reference |

| CTEDQY(pS)LVED-NH2 | Microwave-assisted | 82% | Not specified | |

| CPSPA(pT)DPSLY-NH2 | Microwave-assisted | 73% | Not specified | |

| CSDGG(pY)MDMSK-NH2 | Microwave-assisted | 62% | Not specified | |

| Multi-phosphorylated Peptides | Accelerated (High Temp/DBU) | >95% (after HPLC) | 3.6% - 33.6% |

Experimental Protocols

Protocol 1: Standard Automated Peptide Synthesis using this compound

This protocol is suitable for standard automated peptide synthesizers.

1. Materials and Reagents:

-

This compound (stored at -20°C)

-

High-quality peptide synthesis grade solvents (DMF, DCM)

-

Rink Amide or 2-Chlorotrityl Chloride resin

-

Standard Fmoc-protected amino acids

-

Coupling Reagents: 0.5 M HATU in DMF

-

Base: 2 M DIEA in NMP

-

Fmoc Deprotection Solution: 20% piperidine in DMF (v/v)

-

Washing Solvent: DMF

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water (v/v)

-

Cold diethyl ether

2. Automated Synthesizer Setup:

-

Program the automated synthesizer with the desired peptide sequence.

-

Assign a specific vial position for this compound.

-

Ensure all reagent bottles are sufficiently filled.

3. Synthesis Cycle for a Standard Amino Acid:

-

Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

-

Coupling: Add the standard Fmoc-amino acid (5 eq.), HATU (4.95 eq.), and DIEA (10 eq.) to the reaction vessel. Couple for 30-60 minutes.

-

Washing: Wash the resin with DMF (3-5 times).

4. Synthesis Cycle for this compound:

-

Deprotection: Perform the deprotection step as described above.

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling: Add this compound (2-3 eq.), HATU (1.95 eq.), and DIEA (4-6 eq.). To account for the steric bulk, extend the coupling time to 2-4 hours. A double coupling can be performed if necessary.

-

Washing: Wash the resin with DMF.

5. Post-Synthesis Processing:

-

After the final amino acid coupling, perform a final deprotection step to remove the N-terminal Fmoc group.

-

Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

6. Cleavage and Deprotection:

-

Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

7. Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilize the pure fractions to obtain the final phosphopeptide.

Protocol 2: Microwave-Assisted Automated Peptide Synthesis

This protocol is designed for automated microwave peptide synthesizers to enhance coupling efficiency, especially for sterically hindered residues like this compound.

1. Materials and Reagents:

-

Same as Protocol 1, with the addition of Oxyma Pure.

2. Automated Microwave Synthesizer Setup:

-

Program the synthesizer with the desired sequence and microwave methods.

3. Microwave-Assisted Synthesis Cycle:

-

Deprotection: Use 20% piperidine in DMF. Perform at room temperature to minimize the risk of β-elimination, even with the protected phosphoserine. Some protocols suggest a short heating cycle (e.g., 50°C for 3 minutes), but this should be tested for each sequence. An alternative is to use 0.5% DBU in DMF with heating to 90°C for a very short duration (e.g., 1-2 minutes) as described for sensitive phosphopeptides.

-

Washing: Wash with DMF.

-

Coupling: Use Fmoc-amino acid (5 eq.), DIC (5 eq.), and Oxyma Pure (5 eq.). For this compound, use 2-3 equivalents. Perform the coupling at a set temperature (e.g., 75°C) for 5-10 minutes.

-

Washing: Wash with DMF.

4. Cleavage, Deprotection, and Purification:

-

Follow steps 5, 6, and 7 from Protocol 1.

Visualizations

Caption: Automated phosphopeptide synthesis workflow.

Application Notes and Protocols for Coupling Fmoc-Ser(PO(NHPr)₂)~OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of phosphorylated amino acids into synthetic peptides is a critical technique for studying a wide range of biological processes, including signal transduction, protein regulation, and drug development. Fmoc-Ser(PO(NHPr)₂)~OH is a valuable building block for the synthesis of phosphoserine-containing peptides. The di-isopropyl phosphoramidate (B1195095) protecting group offers advantages by masking the acidic phosphate (B84403) proton, which can otherwise lead to side reactions and complicate the synthesis.[1] However, the bulky nature of this protected amino acid derivative presents a steric challenge for efficient peptide bond formation.

The choice of coupling reagent is paramount to achieving high coupling efficiency, minimizing racemization, and ensuring the synthesis of high-purity phosphopeptides. This document provides detailed application notes and protocols for the use of common coupling reagents in the incorporation of Fmoc-Ser(PO(NHPr)₂)~OH during Fmoc-based solid-phase peptide synthesis (SPPS).

Comparative Overview of Coupling Reagents

The selection of a coupling reagent for sterically hindered amino acids like Fmoc-Ser(PO(NHPr)₂)~OH requires a balance between reactivity and the potential for side reactions. While specific quantitative data for the coupling efficiency of Fmoc-Ser(PO(NHPr)₂)~OH with various reagents is not extensively available in the literature, a qualitative and semi-quantitative comparison can be made based on their known performance with other challenging amino acids and phosphopeptides.

Uronium/aminium salt-based reagents such as HATU and HCTU are generally considered superior for difficult couplings due to their high reactivity and rapid activation of the carboxylic acid.[2][3] Phosphonium salt reagents like PyBOP are also effective, while carbodiimide-based methods, such as DIC in combination with an additive like Oxyma, offer a cost-effective alternative, though they may require longer reaction times or elevated temperatures to achieve comparable efficiency.[4]

Table 1: Comparison of Coupling Reagent Performance for Fmoc-Ser(PO(NHPr)₂)~OH

| Coupling Reagent | Class | Relative Reactivity | Coupling Time (Typical) | Racemization Risk | Notes |

| HATU | Uronium/Aminium Salt | Very High | 30 min - 2 h | Low to Moderate | Highly efficient for sterically hindered residues. The use of a hindered base like DIPEA is recommended. |

| HCTU | Uronium/Aminium Salt | High | 30 min - 2 h | Low to Moderate | A more cost-effective alternative to HATU with comparable efficiency in many cases.[2][5][6] |

| PyBOP | Phosphonium Salt | High | 1 - 4 h | Low | A robust and widely used reagent. Less reactive than HATU but generally provides clean couplings. |

| DIC/Oxyma | Carbodiimide/Additive | Moderate to High | 1 - 4 h (or longer) | Low | A cost-effective option. Oxyma is a non-explosive alternative to HOBt and can enhance coupling efficiency. |

Disclaimer: The data in this table is based on general observations for sterically hindered and phosphorylated amino acids and may not represent the exact outcomes for Fmoc-Ser(PO(NHPr)₂)~OH. Optimization of coupling conditions is highly recommended for each specific sequence.

Experimental Protocols

The following are generalized protocols for the manual coupling of Fmoc-Ser(PO(NHPr)₂)~OH to a resin-bound peptide using the Fmoc/tBu strategy. These protocols assume a 0.1 mmol synthesis scale. Reagent equivalents are calculated based on the initial resin loading.

Protocol 1: Coupling using HATU

This protocol is recommended for achieving high coupling efficiency with the sterically demanding Fmoc-Ser(PO(NHPr)₂)~OH.

-

Resin Preparation:

-

Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.

-

Perform Fmoc deprotection of the N-terminal amino group of the resin-bound peptide using 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes, repeated once.

-

Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and finally DMF (3 times).

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-Ser(PO(NHPr)₂)~OH (4 equivalents), HATU (3.9 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

-

Briefly vortex the activation mixture.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Post-Coupling Wash and Monitoring:

-

Drain the coupling solution from the reaction vessel.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.

-

Protocol 2: Coupling using HCTU

This protocol provides a cost-effective alternative to HATU with comparable performance for many applications.[2][5][6]

-

Resin Preparation:

-

Follow the resin preparation steps as outlined in Protocol 1.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-Ser(PO(NHPr)₂)~OH (4 equivalents) and HCTU (3.9 equivalents) in DMF.

-

Add DIPEA (8 equivalents) to the mixture and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Post-Coupling Wash and Monitoring:

-

Follow the post-coupling wash and monitoring steps as outlined in Protocol 1.

-

Protocol 3: Coupling using PyBOP

PyBOP is a reliable phosphonium-based reagent suitable for the coupling of Fmoc-Ser(PO(NHPr)₂)~OH.

-

Resin Preparation:

-

Follow the resin preparation steps as outlined in Protocol 1.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-Ser(PO(NHPr)₂)~OH (4 equivalents) and PyBOP (4 equivalents) in DMF.

-

Add DIPEA (8 equivalents) to the solution and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours.

-

-

Post-Coupling Wash and Monitoring:

-

Follow the post-coupling wash and monitoring steps as outlined in Protocol 1.

-

Protocol 4: Coupling using DIC/Oxyma

This carbodiimide-based protocol is a cost-effective option, though it may require longer reaction times.

-

Resin Preparation:

-

Follow the resin preparation steps as outlined in Protocol 1.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-Ser(PO(NHPr)₂)~OH (4 equivalents) and Oxyma (4 equivalents) in DMF.

-

Add N,N'-diisopropylcarbodiimide (DIC) (4 equivalents) to the solution and allow to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended or performed at a slightly elevated temperature (e.g., 30-40°C), though this may increase the risk of side reactions.

-

-

Post-Coupling Wash and Monitoring:

-

Follow the post-coupling wash and monitoring steps as outlined in Protocol 1.

-

Visualizing the Workflow and Signaling Pathways

To aid in the understanding of the experimental process, the following diagrams illustrate the key workflows and chemical transformations.

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Caption: Simplified mechanism of amino acid activation and coupling.

Conclusion

The successful incorporation of the sterically demanding Fmoc-Ser(PO(NHPr)₂)~OH into a peptide sequence is highly dependent on the choice of coupling reagent and the optimization of reaction conditions. For challenging couplings, uronium/aminium reagents such as HATU and HCTU are generally recommended. Phosphonium reagents like PyBOP and carbodiimide-based methods with additives like Oxyma also provide viable, and in the case of the latter, more economical options. The protocols provided herein serve as a starting point for the synthesis of phosphoserine-containing peptides. It is crucial for researchers to monitor the coupling reactions closely, for instance with a Kaiser test, and to re-couple if necessary to ensure the highest possible purity of the final product. Careful consideration of the entire synthetic strategy, including the choice of resin and cleavage conditions, will ultimately lead to the successful synthesis of the desired phosphopeptide for further biological and pharmaceutical investigation.

References

- 1. This compound = 95 216061-08-4 [sigmaaldrich.com]

- 2. americanlaboratory.com [americanlaboratory.com]

- 3. peptide.com [peptide.com]

- 4. CA2915484C - Improved coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]

- 5. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Deprotection of the Phosphodiamidate Group in Fmoc-Ser(PO(NHPr)2)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of phosphopeptides is a cornerstone in the study of cellular signaling, drug discovery, and proteomics. The use of Fmoc-protected phosphoserine analogues is a common strategy in Solid-Phase Peptide Synthesis (SPPS). The Fmoc-Ser(PO(NHPr)2)-OH building block offers a unique approach to introduce a phosphoserine residue. The di-isopropyl phosphodiamidate group provides stability during peptide chain elongation. However, the successful synthesis of the target phosphopeptide hinges on a carefully orchestrated, two-stage deprotection strategy.

This document provides detailed protocols for the selective removal of the Nα-Fmoc group without compromising the phosphodiamidate, followed by the final cleavage and concomitant deprotection of the phosphodiamidate and other side-chain protecting groups. A significant challenge during the synthesis of phosphoserine-containing peptides is the base-lability of the phosphate (B84403) linkage, which can lead to β-elimination as an undesired side reaction during Fmoc removal with standard piperidine (B6355638) treatment. To circumvent this, milder basic conditions are employed. The phosphodiamidate group, in contrast, is labile to strong acidic conditions and is therefore removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the solid support.[1]

Data Presentation

The following table summarizes the recommended conditions for the two-stage deprotection of a peptide containing the this compound residue synthesized on a solid support.

| Parameter | Stage 1: On-Resin Nα-Fmoc Deprotection | Stage 2: Final Cleavage and Phosphodiamidate Deprotection |

| Objective | Selective removal of the Nα-Fmoc group | Cleavage from resin and removal of all protecting groups |

| Primary Reagent | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Trifluoroacetic Acid (TFA) |

| Reagent Concentration | 0.5% - 2% (v/v) DBU in DMF | 95% TFA, 2.5% H2O, 2.5% Triisopropylsilane (TIS) |

| Reaction Time | 5 - 15 minutes | 2 - 4 hours |

| Temperature | Room Temperature | Room Temperature |

| Key Considerations | Minimizes β-elimination of the phosphoserine residue. | The phosphodiamidate is acid-labile and cleaves in this step. |

Experimental Protocols

Stage 1: On-Resin Nα-Fmoc Deprotection

This protocol is designed to remove the Fmoc protecting group from the N-terminus of the peptide chain, including the this compound residue, while the peptide is still attached to the solid-phase resin. The use of a mild organic base like DBU is crucial to prevent the side reaction of β-elimination.

Materials:

-

Peptide-resin with N-terminal this compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Solid-Phase Peptide Synthesis (SPPS) reaction vessel

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Swell the peptide-resin in DMF for 30 minutes in the SPPS reaction vessel.

-

Drain the DMF from the vessel.

-

Prepare a 2% (v/v) solution of DBU in DMF.

-

Add the DBU solution to the resin, ensuring all beads are fully submerged.

-

Agitate the resin slurry gently under an inert atmosphere for 7 minutes at room temperature.

-

Drain the DBU solution.

-

Repeat steps 4-6 one more time.

-

Wash the resin thoroughly with DMF (5 x 1-minute washes) to remove all traces of DBU and the cleaved Fmoc-adduct.

-

Perform a Kaiser test to confirm the complete removal of the Fmoc group and the presence of a free primary amine.

-

The peptide-resin is now ready for the coupling of the next amino acid.

Stage 2: Final Cleavage and Phosphodiamidate Deprotection

This protocol describes the final step where the synthesized peptide is cleaved from the solid support, and all protecting groups, including the di-isopropyl phosphodiamidate on the serine residue and other acid-labile side-chain protecting groups, are removed. Phosphoramidate bonds are known to be cleaved under strong acidic conditions.[1]

Materials:

-

Dry, protected peptide-resin

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS)

-

Deionized water

-

Diethylether, cold

-

Conical tube (e.g., 50 mL)

-

Centrifuge

-

Lyophilizer

Procedure:

-

Place the dry peptide-resin in a suitable reaction vessel.

-

Prepare the cleavage cocktail: 95% TFA, 2.5% H2O, 2.5% TIS. Caution: Work in a well-ventilated fume hood as TFA is highly corrosive.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Incubate the mixture at room temperature with occasional swirling for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide into a clean conical tube.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (e.g., 40 mL) of cold diethyl ether.

-

A white precipitate of the peptide should form.

-

Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

-

Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).

-

Carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

-

After the final wash, dry the peptide pellet under a stream of nitrogen and then under high vacuum to remove all traces of ether.

-

The crude, fully deprotected phosphopeptide can then be purified by reverse-phase HPLC.

Visualizations

Caption: Workflow for the two-stage deprotection of phosphodiamidate-protected phosphoserine peptides.

Caption: Logical relationship between challenges and solutions in phosphodiamidate-based phosphopeptide synthesis.

References

Applications of Fmoc-Ser(PO(NHPr)2)-OH in Kinase Substrate Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer. The study of kinase activity and the identification of their specific substrates are therefore critical for both basic research and drug development. Synthetic phosphopeptides are invaluable tools in this endeavor, serving as specific substrates for kinase assays, aiding in the elucidation of signaling pathways, and facilitating the screening of potential kinase inhibitors.

The chemical synthesis of phosphopeptides, however, presents unique challenges, primarily due to the lability of the phosphate (B84403) group under the conditions of solid-phase peptide synthesis (SPPS). The choice of protecting group for the phosphate moiety is therefore paramount to a successful synthesis. Fmoc-Ser(PO(NHPr)2)-OH is a protected phosphoserine derivative designed for use in Fmoc-based SPPS. The diisopropylamino groups serve as protecting groups for the phosphate, offering an alternative to the more common benzyl (B1604629) or methyl protection strategies. This document provides detailed application notes and protocols for the use of this compound in the synthesis of phosphopeptide kinase substrates.

Key Advantages of this compound

-

Alternative Deprotection Chemistry: The diisopropylamino groups are removed under mildly acidic conditions, offering an orthogonal deprotection strategy compared to the hydrogenolysis required for benzyl groups.

-

Potential for Reduced Side Reactions: The stability of the phosphoramidate (B1195095) may help to minimize side reactions such as β-elimination that can occur with other protecting groups during the basic conditions of Fmoc deprotection.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Phosphoserine-Containing Peptide

This protocol outlines the manual synthesis of a generic phosphopeptide using this compound on a Rink Amide resin. The protocol can be adapted for automated peptide synthesizers.

Materials:

-

Rink Amide MBHA resin (0.4-0.8 mmol/g loading)

-

Fmoc-protected amino acids

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine (B6355638), peptide synthesis grade

-

N,N'-Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, HPLC grade

-

Diethyl ether, anhydrous

-

Acetonitrile (ACN), HPLC grade

Equipment:

-

Peptide synthesis vessel

-

Shaker or bubbler for mixing

-

HPLC system for purification and analysis

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Shake or bubble for 20 minutes.

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (5 x 1 min).

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake or bubble for 1-2 hours. For coupling of this compound, extended coupling times (up to 4 hours) or a double coupling may be beneficial due to its bulkiness.

-

Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

-

-

Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

-

Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection of Diisopropylamino Groups:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Note: Based on a similar tyrosine derivative, the diisopropylamino groups are hydrolyzed by aqueous TFA. A 4-hour treatment with 5% aqueous TFA has been reported for the deprotection of a phosphotyrosine analog[1]. Therefore, a standard TFA cleavage cocktail containing water should suffice for simultaneous cleavage from the resin and deprotection of the phosphate group.

-